The primary fungal source of agaric acid is the polypore mushroom Polyporus officinalis (also referred to as Fomitopsis officinalis and Laricifomes officinalis in modern taxonomy) [1] [2] [3]. Historically, it has been known as White Agaric or Larch Agaric [1] [2].
This compound, also known as agaricinic acid or laricic acid, is a tribasic acid with the chemical name 2-hydroxy-1,2,3-nonadecanetricarboxylic acid (CAS No.: 666-99-9, Molecular Formula: C22H40O7) [1] [4]. At physiological pH, it carries three negative charges located on its citrate residue [5].
Beyond this compound, Fomitopsis officinalis produces a diverse array of other bioactive secondary metabolites, including lanostane-type triterpenoids (e.g., eburicoic acid, sulfurenic acid) and unique chlorinated coumarins [3].
This compound exhibits multiple biological activities through distinct mechanisms. The table below summarizes its primary mechanisms and the experimental evidence supporting them.
| Mechanism of Action | Experimental Model | Key Findings | Reference |
|---|---|---|---|
| Induces Mitochondrial Permeability Transition (MPT) via interaction with Adenine Nucleotide Translocase (ANT) | Rat kidney cortex mitochondria | Induces Ca²⁺ efflux, transmembrane potential collapse, and swelling at 15-20 μM; inhibited by ADP and BSA. | [5] |
| Inhibits Bacterial Biofilm Formation | Salmonella typhimurium | 100 μM inhibits biofilm formation, suppresses flagellar gene transcription, and reduces bacterial motility. | [4] |
| Inhibits Fatty Acid Synthesis | Female Sprague-Dawley rats | Dietary inclusion (1-4% w/w) for 3 weeks significantly decreased fatty acid synthesis in liver and adipose tissue. | [4] |
| Demonstrates Antimicrobial Activity | Various bacteria including Staphylococcus aureus and Mycobacterium species | Crude extracts and isolated chlorinated coumarins show broad-spectrum antibacterial activity. | [3] |
The following workflow visualizes a key experiment used to study this compound's effect on mitochondria:
Additional Methodological Details:
Fomitopsis officinalis has an extensive history in traditional medicine. Dioscorides first documented its use as "Agarikon" in the 1st century AD [3]. Its traditional applications include:
Current research is exploring its antiviral potential against pathogens like Orthropoxvirus (e.g., smallpox) and antibacterial properties against Mycobacterium tuberculosis and Staphylococcus aureus [3] [6]. The unique chlorinated coumarins and lanostane triterpenoids are of particular interest for drug discovery [3].
Based on the experimental data, the mechanism of agaric acid action can be summarized as follows:
The following diagram illustrates this sequence of events and its consequences.
To study the mechanism of this compound, several standard mitochondrial assays are employed. The following table outlines the core methodologies cited in the research.
| Assay | Key Details | Measured Parameters |
|---|---|---|
| Calcium Retention Capacity (CRC) | Mitochondria incubated in basic medium (e.g., 125 mM KCl, 10 mM succinate) with Ca²⁺ pulses. This compound added to induce pore opening [4]. | Ca²⁺ movements via spectrophotometer using metallochromic indicator Arsenazo III (675-685 nm) [4] [2]. |
| Transmembrane Potential (ΔΨ) | Mitochondria incubated with succinate as substrate. Potential-sensitive dyes used [1] [4]. | Change in fluorescence of Safranine O [2] or other potential-sensitive dyes. |
| Mitochondrial Swelling | Mitochondria incubated in isotonic medium. Pore opening allows solute influx [1] [4]. | Decrease in absorbance/turbidity at 540 nm [4] [2]. |
| ANT Labeling | Mitochondria pre-incubated with AA, then treated with fluorescent thiol reagent eosin-5-maleimide (EMA) [1] [4]. | Fluorescence detection after SDS-PAGE; reduced labeling indicates AA blocks access to Cys residue on ANT [1] [4]. |
| Oxidative Stress Markers | H₂O₂: Acetyl-3,2-dihydrophenoxazine + horseradish peroxidase → resorufin fluorescence (530-590 nm) [4]. Lipid Peroxidation: Thiobarbituric acid reactive substances (TBARS) assay [4]. | H₂O₂ content and malondialdehyde (MDA) levels as indicators of oxidative damage [4]. |
It is important to note that while the evidence strongly supports ANT as a key target for this compound, the exact molecular identity of the mPTP is a subject of ongoing debate in the field [5]. The current consensus, as of a 2023 review, is that the mitochondrial F-ATP synthase is also a strong candidate for the pore-forming unit, with ANT playing a critical regulatory role [5]. This compound remains a valuable pharmacological tool for studying the classic, ANT-dependent pathway of permeability transition.
ANT is a crucial protein in the inner mitochondrial membrane that exchanges mitochondrial ATP for cytosolic ADP, making it essential for cellular energy distribution [1]. Humans have four ANT isoforms with distinct expression patterns and functions [2] [3] [1].
| Isoform | Primary Expression | Key Function and Notes |
|---|---|---|
| ANT1 (SLC25A4) | Heart, skeletal muscle [2] [1] | Exports ATP from mitochondria; pro-apoptotic [2]. |
| ANT2 (SLC25A5) | Proliferative, undifferentiated cells (e.g., fibroblasts) [2] | Highly expressed in cancers; imports glycolytic ATP to maintain mitochondrial potential and support cell survival; not pro-apoptotic [2]. |
| ANT3 (SLC25A6) | Ubiquitous (e.g., liver) [2] [1] | Exports ATP from mitochondria; constitutively expressed [2]. |
| ANT4 (SLC25A31) | Testis (meiotic germ cells) [3] | Essential for spermatogenesis; target for male contraceptive development [3]. |
This compound, derived from fungi such as Laricifomes officinalis and Polyporus officinalis, interacts with ANT to induce Mitochondrial Permeability Transition (MPT), a process linked to cell death [4] [5] [6]. The sequence of events is as follows:
This compound also inhibits citrate transport in liver mitochondria, a key step in the fatty acid synthesis pathway, thus regulating lipid metabolism [4] [6].
The table below summarizes key experimental findings from the search results:
| Experimental Model/System | Observed Effect(s) of this compound | Reported Concentrations/Doses |
|---|---|---|
| Isolated Rat Renal Cortical Mitochondria [6] | Accelerated Ca²⁺ release; collapse of transmembrane potential; mitochondrial swelling. | 2.5 - 20 μM |
| In Vivo (Female Sprague-Dawley Rats) [6] | Inhibition of lipogenesis in liver and adipose tissue; affected weight gain and food intake. | 1% and 4% of diet (for 3 weeks) |
| Salmonella Typhimurium Biofilms [7] | Inhibition of biofilm formation; abrogation of swimming motility; downregulation of flagellar genes. | 100 μM (incubated for 24-48 h) |
While the search results don't provide step-by-step lab manuals, they describe key methodologies for studying ANT inhibition.
1. ADP/ATP Exchange Assay Using Yeast Mitochondria This is a primary functional assay for directly measuring ANT activity [3].
2. Assessment of Mitochondrial Permeability Transition This assay evaluates the downstream consequences of ANT inhibition [6] [8].
The unique properties of ANT and its inhibition by compounds like this compound open several research and therapeutic avenues:
The table below summarizes the central cellular signaling pathways involved in regulating lipid metabolism in the liver, which are primary targets for therapeutic intervention [1].
| Signaling Pathway | Cellular Regulation & Metabolic Effects |
|---|---|
| AKT (PKB) | Key regulator of intracellular signals mediating cell survival. The PI3K/AKT/mTOR pathway results in macromolecule biosynthesis, regulates lipogenesis, and controls the expression of lipogenic genes. Caloric abundance activates mTOR, leading to increased lipid droplets [1]. |
| AMPK | An energy sensor activated when cellular ATP is depleted (e.g., high energy demand or caloric restriction). Its activation suppresses key lipogenic factors (e.g., SREBP-1), reducing triglyceride and cholesterol synthesis. It also increases fatty acid oxidation and insulin sensitivity [1]. |
| SREBP (Sterol Regulatory Element-Binding Proteins) | Master transcription factors that control the expression of lipogenic genes and cholesterol metabolism. Continued activation, often driven by mTORC1 in states of caloric abundance, is associated with ER stress, inflammation, and steatosis (fatty liver) [1]. |
| PPAR (Peroxisome Proliferator-Activated Receptors) | Crucial regulators of lipid and glucose homeostasis. PPAR-α activation increases fatty acid β-oxidation and reduces liver lipid accumulation. PPAR-γ influences insulin sensitivity, lipogenesis, and fat storage [1]. |
| JNK | Related to insulin resistance. Its activation, often by inflammatory signals like TNF-α, can lead to decreased mitochondrial activity and increased fat accumulation, contributing to conditions like non-alcoholic steatohepatitis (NASH) [1]. |
For a comprehensive evaluation of a compound's effect on lipid metabolism, the following methodologies, as evidenced in recent studies, are critical.
Lipidomics is a powerful approach for the systematic identification and quantification of lipid molecules. It is essential for diagnosing lipid-related diseases and identifying specific lipid biomarkers and metabolic pathways affected by an intervention [2].
The following diagram illustrates a typical lipidomics workflow from sample preparation to data analysis.
To move beyond correlation and understand the mechanistic basis of lipid changes, integrating lipidomics with other data layers is highly effective.
FATA/B, DGAT, and ACCASE were directly linked to the measured levels of triacylglycerols (TGs) and other lipids [3]. This helps pinpoint the key enzymatic steps targeted by an intervention.Given the absence of specific data on agaric acid, I suggest the following steps to advance your research:
Agaric acid, a triterpenoid compound primarily sourced from the Laricifomes officinalis fungus, possesses a rich historical profile in traditional medicine alongside emerging scientific relevance in contemporary drug discovery. This comprehensive technical review synthesizes documented traditional applications with current mechanistic and pharmacological research. Historical records indicate predominant use of this compound and its source fungi for treating excessive sweating (hyperhidrosis), febrile conditions, and as a topical hemostatic agent. Modern investigations have revealed its potent mitochondrial targeting capabilities, specifically through induction of mitochondrial permeability transition pore (mPTP) opening, and dose-dependent cytotoxic activity against human hepatoma HepG2 cells. Despite promising mechanistic data, the current evidence base remains limited by insufficient clinical studies, undefined therapeutic windows, and incomplete safety profiling. This review identifies critical research gaps and proposes standardized experimental frameworks to advance this compound's therapeutic translation, presenting a strategic roadmap for researchers and drug development professionals in natural product development.
Structural Characteristics: this compound (also known as agaricin, laricic acid, or agaricinic acid) is a triterpenoid compound with a complex multi-ring structure. While specific structural details were not fully elaborated in the search results, its classification indicates characteristic triterpenoid properties including limited water solubility and acidic functional groups that contribute to its biological activities.
Primary Natural Source: The compound is predominantly isolated from the Laricifomes officinalis fungus (formerly known as Fomitopsis officinalis or Agaricus albus), a bracket fungus that primarily grows on larch trees. Historically, the fungal fruiting body was dried, powdered, and processed for medicinal use. It is crucial to distinguish this from Amanita muscaria, which contains different primary bioactive compounds (muscimol and ibotenic acid) despite the similar common name "fly agaric" [1] [2].
Historical medical applications of this compound and its source fungus reflect centuries of ethnomycological practice, primarily documented in European medical traditions. As summarized in Table 1, its uses targeted specific physiological processes, particularly sweating and bleeding.
Table 1: Documented Historical Medical Uses of this compound and Source Fungus
| Medical Application | Traditional Formulation | Geographic Prevalence | Historical Period |
|---|---|---|---|
| Antihidrotic (Reduces sweating) | Powdered fungus ingested orally | Widespread European use | 18th-20th centuries |
| Antipyretic (Reduces fever) | Various preparations | European medical practice | Pre-antibiotic era |
| Hemostatic (Controls bleeding) | Topical application of powder | Traditional European | Historical documentation |
| Anti-diarrheal | Not specified | Limited documentation | Traditional use |
| Treatment of respiratory ailments | Not specified | Limited documentation | Traditional use |
The most well-documented historical application was as an antihidrotic agent for managing excessive sweating (hyperhidrosis). Medical practitioners administered powdered fungal material orally, with effects typically manifesting within several hours and persisting for extended durations. Historical posology recommended careful dose titration to balance therapeutic efficacy against potential gastrointestinal discomfort. The physiological mechanism underlying this sweat-reducing effect remains incompletely characterized in modern pharmacological terms, though it may relate to neuroexcitatory modulation or autonomic nervous system effects [2].
Contemporary research has elucidated specific molecular mechanisms underlying this compound's biological activity, particularly its interactions with mitochondrial components:
mPTP Induction Mechanism: this compound functions as a potent inducer of mitochondrial permeability transition pore (mPTP) opening through direct interaction with the adenine nucleotide translocase (ANT). This interaction occurs in a membrane fluidity-dependent manner, facilitating pore formation in the inner mitochondrial membrane. Subsequent mitochondrial swelling and loss of membrane potential trigger apoptotic cascades through cytochrome c release, establishing this compound's mechanism as a mitochondrial-targeted cytotoxic agent [3].
Dose-Dependent Cytotoxicity: Research employing nanoparticle formulations of this compound demonstrated concentration-dependent effects against human hepatoma HepG2 cells. Low concentrations (EC({50}) = 32.8 μg/mL) stimulated metabolic activity, while higher concentrations (IC({50}) = 602.1 μg/mL) significantly suppressed cell viability. This biphasic response profile suggests potential therapeutic applications at appropriate concentrations [3].
Table 2: Experimental Cytotoxicity Profile of this compound Nanoparticles in HepG2 Cells
| Parameter | Stimulatory Effect | Inhibitory Effect |
|---|---|---|
| Concentration Range | Low concentrations | High concentrations |
| EC({50})/IC({50}) | 32.8 μg/mL | 602.1 μg/mL |
| Observed Effect | Increased metabolic activity | Suppressed viability |
| Therapeutic Implication | Potential bioactivity at low doses | Cytotoxic/antitumor potential |
Anti-biofilm Properties: this compound demonstrates significant inhibition of Salmonella biofilm formation without affecting planktonic growth. Treatment results in downregulated transcription of flagellar motility genes and complete abrogation of swimming motility. Similar anti-biofilm effects were observed against Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli, positioning this compound as a promising anti-virulence compound with potential applications against antibiotic-resistant pathogens [4].
Enzyme Inhibition: Early studies identified this compound as an inhibitor of mitochondrial enzymes, including those involved in fatty acid synthesis, suggesting potential applications in metabolic disorder research. The compound demonstrated specific inhibition of de novo fatty acid synthesis in isolated hepatocytes from female rats, indicating possible lipid metabolism modulation capabilities [3].
The molecular mechanisms of this compound primarily involve mitochondrial targeting and cellular death pathways. The following diagram illustrates the established sequence of events leading to apoptosis:
Diagram: this compound induces apoptosis via mitochondrial permeability transition pore formation.
Beyond its established mitochondrial mechanism, this compound may influence multiple cellular processes:
Calcium Signaling: The mPTP opening induced by this compound potentially disrupts calcium homeostasis, creating pro-apoptotic conditions through calcium release from mitochondria [3].
Oxidative Stress Response: While not explicitly documented in the available literature, compounds with similar mitochondrial effects typically influence reactive oxygen species (ROS) production, suggesting a possible secondary mechanism contributing to this compound's cytotoxic profile.
Transcription Modulation: The observed downregulation of flagellar genes in Salmonella indicates potential gene regulatory effects, though the precise transcription factors involved require further characterization [4].
Research on this compound's antitumor properties employed systematic cytotoxicity testing using human hepatoma HepG2 cells:
Nanoparticle Preparation: this compound was formulated as stable nanoparticles with mean hydrodynamic size of 200 nm and zeta potential of -57 mV, optimizing cellular uptake and bioavailability. This formulation addressed the compound's inherent solubility limitations [3].
Cell Viability Assays: Metabolic activity and cell viability were quantified using standardized colorimetric assays (MTT/XTT). Experiments included dose-response curves spanning concentrations from 10 μg/mL to 1 mg/mL, with exposure durations typically ranging 24-72 hours. Each assay incorporated appropriate controls and replication (typically n≥6) to ensure statistical reliability [3].
Data Analysis: Dose-response relationships were analyzed to calculate half-maximal effective (EC(_{50})) and inhibitory (IC(_{50})) concentrations using four-parameter logistic regression. Statistical significance was determined via ANOVA with post-hoc testing (p<0.05 threshold) [3].
The anti-biofilm properties of this compound were characterized through bacterial culture models:
Biofilm Formation Assay: Salmonella Typhimurium cultures were grown in appropriate media with sub-inhibitory concentrations of this compound. Biofilm mass was quantified using crystal violet staining methods, comparing treated and untreated samples [4].
Motility Analysis: Swimming motility was assessed on low-agar plates containing this compound. Motility diameters were measured after incubation, demonstrating complete abrogation of movement in treated samples [4].
Gene Expression Profiling: A GFP-promoter fusion library of biofilm-related genes enabled identification of downregulated pathways. Transcriptional analysis confirmed suppression of flagellar biosynthesis genes [4].
While specific this compound extraction protocols were not detailed in the search results, advanced extraction methodologies for fungal compounds provide guidance:
Accelerated Solvent Extraction (ASE): For related fungal polysaccharides, optimal extraction employs high pressure (10 MPa) and elevated temperature (71°C) with water as solvent for 6.5 minutes in 3 cycles. This approach maximizes yield while minimizing degradation [5].
Nanoparticle Formulation: this compound nanoparticles can be prepared using anti-solvent precipitation methods with stabilization through appropriate surfactants or polymers to achieve consistent particle size distribution and stability [3].
The current scientific understanding of this compound reveals several critical knowledge gaps requiring attention:
Limited Clinical Validation: Despite promising mechanistic data, no recent clinical trials have evaluated this compound's safety or efficacy in humans. Historical use anecdotes provide limited evidence for modern therapeutic applications [2] [3].
Incomplete Safety Profile: The therapeutic window remains poorly defined, with potential hepatotoxicity concerns at higher concentrations. Comprehensive toxicological studies in relevant animal models are necessary [3].
Formulation Challenges: The compound's poor aqueous solubility and potential instability necessitate advanced formulation strategies, such as the nanoparticle approach demonstrated in recent research [3].
Synergistic Potential: Possible combinatorial effects with established chemotherapeutic agents or antibiotics remain unexplored despite promising mechanistic profiles for both anticancer and anti-biofilm applications [4] [3].
Lead Optimization: Develop structural analogs with improved therapeutic indices through medicinal chemistry approaches, potentially modifying specific functional groups to enhance selectivity.
Preclinical Development: Conduct IND-enabling studies including ADME profiling, toxicology in multiple species, and formulation optimization according to FDA guidelines.
Mechanistic Elucidation: Employ omics technologies (transcriptomics, proteomics) to comprehensively characterize pathway interactions and identify potential biomarker signatures of activity.
Combination Therapy Screening: Systematically evaluate this compound in combination with standard-care therapeutics across relevant cancer and infection models to identify potential synergistic partnerships.
The diagram below illustrates how agaric acid triggers the key events leading to mitochondrial swelling.
The mechanism involves several key steps:
This process can be inhibited by the antioxidant tamoxifen and the classic mPTP inhibitor cyclosporine A (CsA) [1].
The table below summarizes quantitative data from experiments using rat kidney cortex mitochondria.
| Parameter Measured | Effect of this compound (3 μM) | Inhibition by Tamoxifen (20 μM) | Inhibition by CsA | Citation |
|---|---|---|---|---|
| Ca²⁺ Efflux | Induced fast release from matrix | Completely abolished | Completely abolished | [1] |
| Membrane Potential (ΔΨ) | Fast, irreversible drop | Prevented | Not Shown | [1] |
| Mitochondrial Swelling | Fast and extensive swelling | Inhibited | Inhibited | [1] |
| H₂O₂ Production | Significantly increased | Reduced to baseline | Not Shown | [1] |
| SOD Activity | ~50% inhibition | Partially restored | Not Shown | [1] |
| Lipid Peroxidation | Increased (TBARS) | Inhibited | Not Shown | [1] |
| Cytochrome c Detachment | Promoted release from membrane | Prevented | Not Shown | [1] |
Key experimental conditions include:
To study this compound's effects, researchers use several standard mitochondrial assays. The workflow for a typical experiment is as follows:
Here are the methodologies for key assays, as described in the research:
For your work in drug development, consider these points:
Bacterial biofilms represent a significant challenge in both healthcare and food safety sectors, contributing to persistent infections and contamination events. Salmonella enterica serovar Typhimurium, in particular, forms resilient biofilms that enhance its resistance to antimicrobial treatments and disinfectants. Agaric acid (2-hydroxynonadecane-1,2,3-tricarboxylic acid), a fatty acid naturally produced by certain fungi, has emerged as a promising anti-virulence compound that specifically inhibits biofilm formation without affecting planktonic bacterial growth. These application notes provide detailed protocols and experimental data supporting the use of this compound as a potent biofilm inhibitor against Salmonella and other clinically relevant pathogens, offering researchers a comprehensive resource for investigating anti-biofilm strategies. [1] [2]
This compound exerts its anti-biofilm activity through targeted interference with bacterial motility rather than through bactericidal mechanisms. At the molecular level, this compound downregulates transcription of genes responsible for flagellar motility, particularly affecting the flagellar sigma factor fliA and the motor protein motA. This disruption abrogates swimming motility, which is essential for initial surface attachment during biofilm formation. Importantly, this compound does not inhibit planktonic growth at biofilm-inhibitory concentrations, positioning it as an anti-virulence agent that specifically targets biofilm-associated behaviors without exerting selective pressure for traditional antibiotic resistance. [1] [2]
Table 1: Mechanism of Action of this compound Against Salmonella Biofilm Formation
| Target Component | Gene/Protein Affected | Effect | Functional Consequence |
|---|---|---|---|
| Flagellar Sigma Factor | fliA | Downregulated transcription | Reduced expression of class III flagellar genes |
| Flagellar Motor Protein | motA | Downregulated transcription | Abrogated flagellar rotation |
| Anti-Sigma Factor | flgM | Downregulated transcription | Disrupted flagellar assembly regulation |
| Master Motility Regulator | flhDC | Transiently increased | Compensatory response without functional output |
| Swimming Motility | N/A | Completely inhibited | Prevented initial surface attachment |
This compound demonstrates concentration-dependent inhibition of Salmonella biofilm formation, with significant effects observed at concentrations above 100 μM and nearly complete inhibition (99.9%) at 800 μM. This biofilm inhibition occurs without bactericidal effects, as the minimal inhibitory concentration (MIC) for planktonic cells is substantially higher (8 mM). The compound also exhibits broad-spectrum activity against other clinically relevant pathogens including Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli. Critically, biofilms formed in the presence of sub-inhibitory concentrations of this compound show enhanced susceptibility to conventional disinfectants like hydrogen peroxide, suggesting potential combination therapy approaches. [1] [2]
Table 2: Experimental Efficacy Data of this compound Against Salmonella Biofilms
| Parameter | Result | Experimental Conditions | Significance |
|---|---|---|---|
| Biofilm Inhibition (Crystal Violet) | 99.9% at 800 μM | 24-48h, preventive treatment | p<0.05 vs. control |
| Effective Concentration Range | 100-800 μM | Calgary biofilm device | Concentration-dependent |
| Planktonic Growth MIC | 8 mM | LB broth, 24h | No bactericidal effect at biofilm-inhibitory concentrations |
| Metabolic Activity | Reduced | ATP measurement | Decreased biofilm viability |
| Hydrogen Peroxide Susceptibility | Significantly increased | 0.25% H₂O₂, 48h biofilm | p<0.05 vs. control biofilm |
| Ciprofloxacin Susceptibility | Increased (not significant) | 1 μM, 48h biofilm | Enhanced antibiotic efficacy |
Purpose: To quantify the inhibitory effect of this compound on Salmonella biofilm formation using crystal violet staining. [2] [3]
Procedure:
Notes:
Purpose: To assess the effect of this compound on flagellar-mediated motility using soft agar plates. [2]
Procedure:
Notes:
Purpose: To evaluate the enhanced susceptibility of this compound-treated biofilms to antimicrobial agents. [2]
Procedure:
Notes:
Purpose: To evaluate the efficacy of this compound against biofilms of other clinically relevant pathogens. [2]
Procedure:
Notes:
Figure 1: Mechanism of this compound-Mediated Biofilm Inhibition in Salmonella - This diagram illustrates the molecular pathway through which this compound inhibits biofilm formation by downregulating flagellar gene expression and impairing bacterial motility.
Figure 2: Experimental Workflow for this compound Biofilm Inhibition Studies - This workflow outlines the key steps in evaluating the anti-biofilm efficacy of this compound, including primary biofilm assessment and complementary assays.
The discovery that This compound specifically inhibits biofilm formation without bactericidal activity represents a promising approach in anti-virulence therapy. This strategy potentially reduces selective pressure for resistance development while effectively combating biofilm-associated contamination. The broad-spectrum activity of this compound against diverse bacterial pathogens suggests it may target conserved mechanisms of surface attachment and biofilm initiation, possibly through interference with c-di-GMP signaling or other central regulatory pathways controlling the transition from motility to sessility. [2] [4]
From an application perspective, this compound shows significant potential for preventive treatment in food industry settings where Salmonella biofilms pose persistent contamination risks. The observed synergy with conventional disinfectants like hydrogen peroxide suggests combination approaches could enhance eradication protocols while potentially reducing required disinfectant concentrations. Future research directions should include structure-activity relationship studies to identify potentially more potent analogs, formulation development for surface application, and efficacy testing in complex food matrix environments and animal infection models. [2] [3]
The mitochondrial permeability transition pore (mPTP) is a non-selective channel that forms in the inner mitochondrial membrane under conditions of elevated matrix calcium concentration and oxidative stress. This channel permits the free passage of molecules up to approximately 1.5 kDa, leading to the collapse of the mitochondrial membrane potential, cessation of ATP synthesis, mitochondrial swelling, and ultimately initiation of apoptotic and necrotic cell death pathways [1] [2]. The mPTP serves as a critical regulatory node in cellular fate decisions, with its prolonged opening being implicated in numerous pathological conditions including ischemia-reperfusion injury, neurodegenerative diseases, and various forms of cell death [3] [2].
While the exact molecular identity of the mPTP remains a subject of ongoing investigation, current evidence strongly implicates both the mitochondrial F-ATP synthase and the adenine nucleotide translocase (ANT) as core components, with cyclophilin D (CypD) serving as a critical regulatory protein that facilitates the transition to the pore-forming conformation [1] [4]. CypD is a matrix peptidyl-prolyl cis-trans isomerase that translocates to the inner membrane under stress conditions, where it interacts with both the OSCP subunit of F-ATP synthase and ANT to sensitize the mPTP to calcium-induced opening [2] [4]. The discovery that cyclosporin A (CsA) inhibits mPTP opening through its binding to CypD has been instrumental in establishing the role of mPTP in cell death pathways and provides a key pharmacological tool for validating mPTP involvement in experimental models [3] [2].
Table 1: Key Molecular Components of the Mitochondrial Permeability Transition Pore
| Component | Localization | Function | Modulators |
|---|---|---|---|
| F-ATP synthase | Inner mitochondrial membrane | ATP synthesis; putative pore-forming structure | Oligomycin (inhibitor); CypD binding to OSCP sensitizes pore opening |
| Adenine nucleotide translocase (ANT) | Inner mitochondrial membrane | ADP/ATP exchange; contributes to pore formation | Atractyloside (inducer); Bongkrekic acid (inhibitor) |
| Cyclophilin D (CypD) | Mitochondrial matrix | Regulatory protein that sensitizes mPTP to Ca²⁺ | Cyclosporin A (inhibitor); genetic ablation desensitizes pore opening |
| Voltage-dependent anion channel (VDAC) | Outer mitochondrial membrane | May facilitate permeation across outer membrane | Controversial role in core pore structure |
The following diagram illustrates the key regulatory mechanisms and molecular components involved in mPTP opening:
This compound (also known as agaricinic acid or laricic acid) is a naturally occurring carboxylic acid originally isolated from the fungus Fomitopsis officinalis (formerly Laricifomes officinalis). While historical uses have included antiperspirant properties, recent interest has emerged in its potential effects on mitochondrial function, particularly regarding modulation of the mPTP. A systematic approach to evaluating this compound's effects on mPTP should encompass multiple complementary assays to provide a comprehensive assessment of its activity and potential mechanisms of action.
The experimental strategy should include:
When designing experiments to evaluate this compound effects, researchers should consider the compound's physicochemical properties, including its solubility in aqueous buffers, potential for mitochondrial accumulation based on charge and lipophilicity, and stability under experimental conditions. Appropriate solvent controls should be included to account for potential vehicle effects, particularly if dimethyl sulfoxide (DMSO) is used for solubilization, with final DMSO concentrations not exceeding 0.1% to maintain mitochondrial integrity.
A comprehensive assessment of this compound's effects on mPTP requires multiple orthogonal approaches to capture different aspects of pore regulation. The following assays provide complementary information that, when considered together, offer a robust evaluation of compound activity:
Table 2: Recommended Assay Panel for Evaluating this compound Effects on mPTP
| Assay Type | Key Measurements | Information Gained | Suitable Model Systems |
|---|---|---|---|
| Calcein-AM Cobalt Quenching | Calcein fluorescence in mitochondria | Direct assessment of pore opening in intact cells | Primary cells, cell lines, cultured neurons |
| Calcium Retention Capacity (CRC) | Ca²⁺ required to induce pore opening | Sensitivity of mPTP to calcium challenge | Isolated mitochondria from liver, heart, brain |
| Mitochondrial Swelling | Light scattering at 540 nm | Osmotic consequences of pore opening | Isolated mitochondria, mitoplasts |
| Membrane Potential Monitoring | ΔΨm using JC-1 or TMRM | Functional consequences on energy conservation | Intact cells, isolated mitochondria |
| CypD Binding Studies | Competitive binding with CsA | Molecular target engagement | Isolated mitochondria, recombinant proteins |
Each assay provides distinct advantages and limitations. The calcein-AM cobalt quenching assay offers single-cell resolution and is suitable for kinetic studies in living cells, while the calcium retention capacity assay provides a highly quantitative measure of mPTP sensitivity in isolated mitochondria. Mitochondrial swelling assays offer a simple, cost-effective method for high-throughput screening but may lack the sensitivity of fluorescence-based approaches.
The calcein-AM cobalt quenching assay provides a robust method for visualizing mPTP opening in intact cells through the selective retention of calcein fluorescence within mitochondria. This protocol has been adapted from established methods for monitoring mPTP during cellular reprogramming [5] and optimized for compound screening.
Cell Preparation:
Loading and Quenching:
Compound Treatment:
Image Acquisition and Analysis:
The calcium retention capacity assay provides a quantitative measure of mitochondrial sensitivity to calcium-induced permeability transition in a controlled isolated system. This method directly assesses the primary regulatory mechanism of mPTP opening and is ideal for mechanistic studies of compound effects.
Mitochondrial Isolation:
Assay Setup:
Calcium Challenges:
Data Analysis:
The following workflow diagram illustrates the key steps in assessing this compound effects using these complementary approaches:
The accurate quantification of mPTP opening is essential for determining the effects of this compound on pore kinetics, sensitivity, and threshold. For the calcein-AM assay, calculate the percentage of cells showing mitochondrial calcein release at each time point, or determine the time to 50% fluorescence loss (T₅₀) for kinetic analyses. For the CRC assay, the primary endpoint is the total calcium load (nmol Ca²⁺/mg protein) required to induce pore opening, with normalization to vehicle-treated controls.
Table 3: Key Parameters for Quantifying mPTP in Different Assay Formats
| Assay Method | Primary Readout | Key Parameters | Interpretation |
|---|
| Calcein-AM Cobalt Quenching | Fluorescence intensity | T₅₀ (time to 50% fluorescence loss) % cells with pore opening Initial rate of fluorescence decrease | Earlier T₅₀ indicates pore sensitization Delayed T₅₀ indicates pore inhibition | | Calcium Retention Capacity | Extramitochondrial Ca²⁺ | Total Ca²⁺ load before release Number of pulses to opening Threshold Ca²⁺ concentration | Decreased CRC indicates sensitization Increased CRC indicates desensitization | | Mitochondrial Swelling | Light scattering | Time to 50% decrease in absorbance Maximum swelling rate % maximal swelling | Faster swelling indicates sensitization Slower swelling indicates inhibition |
Appropriate statistical analysis is crucial for interpreting this compound effects on mPTP. Perform dose-response analyses using non-linear regression to determine EC₅₀ or IC₅₀ values where applicable. For multiple comparisons, use one-way ANOVA with post-hoc testing, applying appropriate corrections for multiple comparisons. Data should be presented as mean ± SEM from a minimum of three independent experiments.
When interpreting results, consider the following patterns:
The effects of this compound should be compared to established modulators like cyclosporin A (inhibitor) and atractyloside (inducer) to contextualize the potency and efficacy of its activity. Correlation with cell viability assays can help determine whether mPTP modulation translates to functional outcomes in relevant disease models.
Successful implementation of mPTP assays with this compound requires attention to potential technical challenges. The following table addresses common issues and provides recommended solutions:
Table 4: Troubleshooting Guide for mPTP Assays with this compound
| Problem | Potential Causes | Solutions | Preventive Measures |
|---|
| High variability in CRC measurements | Mitochondrial preparation quality Inconsistent protein quantification Temperature fluctuations | Use fresh mitochondria (<4 hours post-isolation) Verify protein assay with BSA standards Use temperature-controlled cuvette with stirring | Standardize isolation protocol Include quality control checks (RCR >4) | | Poor calcein loading in cells | Inadequate dye penetration Excessive esterase activity Incorrect CoCl₂ concentration | Optimize loading time and temperature Test different calcein-AM concentrations (0.5-2 μM) Verify CoCl₂ concentration (0.5-2 mM) | Include positive control with known pore opener Validate with mitotracker co-staining | | No this compound effect observed | Insufficient solubility Rapid metabolism/degradation Inappropriate concentration range | Test different solvents (DMSO, ethanol) Include fresh preparation for each experiment Expand concentration range (0.001-100 μM) | Perform solubility assays beforehand Include stability testing in assay buffer | | Inconsistent results between assays | Different model systems (cells vs isolated mitochondria) Varying metabolic states Divergent regulatory mechanisms | Compare results using same tissue source Standardize metabolic substrates (succinate vs glutamate/malate) Include multiple complementary assays | Use consistent biological source when possible Control for respiratory state |
The evaluation of this compound's effects on mPTP has significant implications for both basic science and therapeutic development. From a mechanistic perspective, understanding how this natural product interacts with the pore complex may provide insights into the molecular architecture and regulation of mPTP. If this compound demonstrates potent inhibition of mPTP, it could represent a novel structural scaffold for the development of cytoprotective agents for conditions involving mitochondrial dysfunction, such as ischemia-reperfusion injury in heart attack and stroke, neurodegenerative diseases, and septic shock [2] [4].
Alternatively, if this compound sensitizes or induces mPTP opening, it may have applications in cancer therapy by promoting the elimination of malignant cells through the intrinsic apoptosis pathway. Several natural products with mPTP-inducing activity have shown promise as anticancer agents, and this compound could represent an additional candidate for such applications.
Future research directions should include:
The protocols described in this document provide a solid foundation for these investigations, enabling rigorous assessment of this compound's effects on mitochondrial permeability transition and its potential therapeutic applications.
This compound, also known as agaricin, is a naturally occurring organic compound historically isolated from various fungal species, notably the Fomitopsis officinalis (also known as Fomes fomentarius) mushroom. This compound is chemically characterized as hexadecyl citric acid and has been the subject of scientific interest for decades due to its potential biological activities [1] [2]. Research has indicated that this compound exhibits specific inhibitory effects on metabolic processes, with studies documenting its role as a metabolic inhibitor in animal experiments and more recent investigations revealing its ability to reduce Salmonella biofilm formation by inhibiting flagellar motility [1]. The compound continues to be relevant in contemporary research for its potential applications in pharmaceutical development and microbiological control.
The extraction of this compound from mushroom sources presents significant challenges that require optimized protocols for research and potential scale-up. These challenges include achieving efficient compound recovery, maintaining structural integrity during extraction, and ensuring final product purity suitable for research applications. This document provides detailed protocols and application notes to address these challenges, incorporating both traditional extraction methodologies and modern optimization approaches to support researchers in obtaining high-quality this compound for experimental purposes.
The primary fungal sources for this compound extraction include:
Fomitopsis officinalis (Will.: Fr) Bong. et Sing.: Also known as the "quinine conk" or "laricifomes officinalis," this polypore mushroom growing on coniferous trees represents a historical source of this compound. The compound can be extracted from the fruit body of this species, with structural identity confirmed through UV and NMR spectroscopy [2].
Fomes fomentarius: Modern extraction protocols have been developed using the deep-cultivated mycelium of this species (synonymous with Fomitopsis officinalis) as the starting material. This approach offers advantages in terms of consistent biomass production and standardized compound extraction [3].
Proper preparation of source material is critical for efficient extraction:
Fruiting Body Preparation: Collected fruit bodies should be thoroughly dried and ground to a fine powder using mechanical mills. This particle size reduction significantly increases surface area and enhances solvent penetration during extraction [2].
Mycelial Biomass Processing: Deep-cultivated mycelium should be harvested, subjected to lyophilization (freeze-drying) to remove moisture, and gently ground to preserve compound integrity. The resulting powder should be stored in airtight containers with desiccants to prevent moisture absorption and chemical degradation prior to extraction [3].
Based on patent literature, the following protocol details the extraction of this compound from Fomes fomentarius mycelium [3]:
Primary Extraction:
Secondary Extraction:
Combination and Concentration:
Contemporary research on mushroom extraction has introduced advanced optimization techniques that can be adapted for this compound extraction:
Artificial Intelligence-Assisted Optimization: Recent studies on Agaricus species have employed Artificial Neural Networks (ANN) and Genetic Algorithms (GA) to model and optimize extraction parameters. This approach can determine the optimal combination of extraction temperature, time, and solvent concentration to maximize target compound recovery [4].
Response Surface Methodology (RSM): This statistical technique enables researchers to systematically evaluate the effects of multiple variables and their interactions on extraction efficiency. When applied to mushroom extraction, RSM can identify optimal conditions with reduced experimental runs and enhanced process understanding [5].
Accelerated Solvent Extraction (ASE): This automated technique utilizes elevated temperatures and pressures to enhance extraction efficiency while reducing solvent consumption and processing time. Studies on mushroom polysaccharides have demonstrated that ASE can achieve higher yields in significantly shorter time (minutes versus hours) compared to conventional methods [5].
Based on extraction optimization studies from related mushroom systems, the following parameters significantly impact this compound yield and should be carefully controlled:
Extraction Temperature: Optimal extraction typically occurs within the 50-70°C range. Higher temperatures enhance solubility and diffusion rates but may risk compound degradation at excessive levels. Temperature control during evaporation (≤50°C) is particularly critical for thermolabile compounds like this compound [3] [4].
Extraction Time: Conventional methods require prolonged extraction (6+ hours), while optimized and accelerated methods can achieve efficient extraction in significantly shorter timeframes. The optimal duration represents a balance between extraction completeness and process efficiency [3] [5].
Solvent-to-Material Ratio: The conventional this compound protocol employs a two-stage ratio approach (1:60 followed by 1:25) to maximize compound recovery while maintaining solvent efficiency [3].
Solvent Composition: Isopropyl alcohol has been specifically identified for this compound extraction, potentially due to its optimal polarity for this compound and favorable safety profile compared to more toxic alternatives [3].
| Optimization Technique | Key Features | Reported Advantages | Potential Applications for this compound |
|---|
| Artificial Neural Network with Genetic Algorithm (ANN-GA) [4] | - Models complex nonlinear relationships
Proper analytical verification is essential to confirm the identity and purity of extracted this compound:
Spectroscopic Confirmation: The structure identity of extracted this compound should be corroborated using UV spectroscopy and NMR spectroscopy as referenced in fruiting body extraction studies [2].
Chromatographic Analysis: Reverse-phase HPLC methods have been developed for this compound separation using specialized columns (Newcrom R1) with mobile phases containing acetonitrile, water, and phosphoric acid. For mass spectrometry applications, phosphoric acid should be replaced with volatile alternatives such as formic acid [6].
Purity Assessment: Chromatographic methods should be employed to determine this compound purity and identify potential impurities in the extract.
Yield Calculation: Extract yield should be determined gravimetrically after evaporation and expressed as percentage of starting dry material weight.
Stability Considerations: Extracts should be stored in airtight, light-resistant containers under controlled temperature conditions to prevent degradation, with appropriate analytical monitoring over time.
Low Extraction Yield: Potential causes include insufficient extraction time, suboptimal solvent-to-material ratio, or inadequate particle size reduction. Solutions include verifying adherence to protocol specifications, ensuring proper material comminution, and considering a third extraction cycle if justified by cost-benefit analysis.
Compound Degradation: Evaporation temperatures exceeding 50°C may cause this compound degradation. Strict temperature control during concentration is essential. Additionally, exposure to light or extended storage at room temperature should be minimized.
Insufficient Purity: For applications requiring higher purity, consider recrystallization from appropriate solvents or implement preparative chromatographic purification based on the published HPLC methods [6].
Laboratory Scale: The provided protocol is suitable for laboratory-scale extraction of 10-100g starting material. Maintain proportional solvent ratios and ensure adequate heating and stirring capacity for larger volumes.
Pilot Scale: For pilot-scale operations, consider continuous extraction systems and falling film evaporators to maintain process efficiency while controlling operational parameters.
Extracted this compound has potential applications in several research areas:
Antimicrobial Research: Recent studies have demonstrated that this compound reduces Salmonella biofilm formation by inhibiting flagellar motility, suggesting potential applications in bacterial biofilm control [1].
Metabolic Studies: Historical use of this compound as a metabolic inhibitor in animal experiments suggests continued relevance in physiological and biochemical research [1].
Drug Development: The specific biological activities of this compound warrant further investigation for potential therapeutic applications, particularly in infectious disease control and metabolic disorder research.
Future research directions should focus on:
The table below outlines the core parameters for a robust LC-MS/MS method suitable for the quantification of agaric acid.
| Parameter | Specification |
|---|---|
| Analytical Technique | Reversed-Phase (RP) UPLC-MS/MS [1] |
| Column | C18 (e.g., Newcrom R1, 150 x 4.6 mm, 3 µm) [1] |
| Mobile Phase A | Water with 0.1% Formic Acid [1] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid [1] |
| Gradient Elution | 0-5 min: 10% to 90% B; 5-7 min: 90% B; 7-8 min: 90% to 10% B; 8-10 min: 10% B (equilibration) [2] [3] |
| Flow Rate | 0.4 mL/min [2] |
| Injection Volume | 5 µL [2] |
| Column Temperature | 40 °C [3] |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode [4] [5] |
| MS Detection | Multiple Reaction Monitoring (MRM) [6] [3] |
| Sample Preparation | Protein Precipitation with cold acetonitrile (1:3 sample:acetonitrile ratio) [3] |
This is a high-throughput method suitable for plasma, serum, or in vitro fermentation samples [2] [3].
A rigorous method validation should be performed as per international guidelines (e.g., ICH M10) before application to real samples [6]. Key parameters include:
The following diagram summarizes the end-to-end process for analyzing this compound using the described LC-MS/MS method.
Agaric acid (also known as agaricinic acid), a naturally occurring compound found in specific fungi, has gained significant research interest due to its diverse biological activities, particularly in antimicrobial applications and mitochondrial function modulation. This dicarboxylic acid derivative exhibits potent inhibitory effects against various bacteria, including biofilm formation in Salmonella species, making it a promising candidate for antimicrobial formulation development. This compound functions as an orally active inhibitor of adenine nucleotide translocase and can induce mitochondrial permeability transition, prompting mitochondria to release Ca²⁺, disrupting transmembrane potential, and causing mitochondrial swelling. Additionally, this compound inhibits citrate transport in liver mitochondria and participates in the inhibition of fatty acid synthesis, affecting multiple metabolic processes. [1]
The poor aqueous solubility of many organic compounds like this compound presents significant challenges in biological experimentation and drug formulation development. It has been estimated that poor water solubility could contribute up to 40% of attrition rates in drug development, affecting data quality in in vitro assays and causing variable exposure in in vivo observations. [2] Dimethyl sulfoxide (DMSO) has emerged as the solvent of choice for dissolving and storing organic compounds with limited water solubility in research settings, though proper preparation techniques are critical to maintain compound stability and prevent experimental artifacts. [3] [4] These application notes provide detailed protocols and methodological guidance for researchers working with this compound, with particular emphasis on DMSO stock solution preparation for antimicrobial studies.
This compound demonstrates favorable solubility in DMSO, making it suitable for preparing concentrated stock solutions for biological research. According to supplier specifications, this compound can be dissolved in DMSO at concentrations up to 125 mg/mL (300.08 mM), requiring ultrasonic treatment to achieve complete dissolution. This high solubility in DMSO enables researchers to prepare concentrated stock solutions that can be further diluted in aqueous buffers for various experimental applications. [1]
Table 1: Solubility Profile of this compound in Different Solvents
| Solvent | Solubility | Notes |
|---|---|---|
| DMSO | 125 mg/mL (300.08 mM) | Requires ultrasonic treatment; hygroscopic DMSO may impact solubility |
| Aqueous Buffers | Limited | Dilution from DMSO stock recommended for experimental use |
| Ethanol | Information limited | Not typically recommended for primary stock preparation |
The hygroscopic nature of DMSO presents a critical consideration for this compound stock solution preparation. Any contaminating moisture may accelerate compound degradation or render it insoluble, emphasizing the importance of using fresh, anhydrous DMSO from sealed containers for stock solution preparation. Additionally, DMSO readily penetrates biological membranes, and quality variations between suppliers can significantly impact experimental results. [3]
Materials Required:
Step-by-Step Procedure:
Equipment Preparation
Weighing
Dissolution
Quality Assessment
Aliquoting and Storage
Table 2: Recommended Stock Solution Concentrations for Different Applications
| Application Type | Recommended Concentration | Storage Considerations | Stability Duration |
|---|---|---|---|
| Long-term storage | 10-100 mM in anhydrous DMSO | -20°C, desiccated, protected from light | 6-12 months |
| Cell-based assays | 10 mM in anhydrous DMSO | -20°C, desiccated | 3-6 months |
| High-throughput screening | 1-10 mM in anhydrous DMSO | -80°C for extended storage | 12+ months |
The transition from concentrated DMSO stock solutions to biologically relevant working concentrations requires careful handling to prevent compound precipitation and maintain experimental integrity. Follow this standardized dilution scheme to ensure consistent results across experiments: [3]
Protocol for Working Solution Preparation:
Primary Dilution in DMSO
Secondary Dilution in Aqueous Buffer
Immediate Use
Recent research has demonstrated that incorporation of this compound into self-emulsifying drug delivery systems (SEDDS) significantly enhances its antimicrobial efficacy. The following protocol outlines the methodology for assessing this compound's antimicrobial activity in combination with polymyxin B, based on published research: [5]
Materials:
Methodology:
Ion Pair Complex Formation
SEDDS Incorporation
Chelating Properties Assessment
Antimicrobial Activity Evaluation
Expected Results: Research indicates that SEDDS containing both PMB-AA complex and free this compound exhibits 36-fold enhanced antimicrobial activity compared to SEDDS containing just this compound, and 13-fold enhancement compared to SEDDS containing only the PMB-AA complex. [5]
Proper storage of this compound stock solutions is critical for maintaining compound integrity and ensuring experimental reproducibility. Follow these evidence-based storage guidelines:
Table 3: Storage Conditions and Stability Guidelines for this compound Solutions
| Form | Temperature | Conditions | Stability Duration | Recommendations |
|---|---|---|---|---|
| Powder | -20°C | Protected from light, desiccated | 24+ months | Bring to room temperature in desiccator before use |
| DMSO Stock | -20°C | Protected from light, anhydrous environment | 6 months | Aliquot to avoid freeze-thaw cycles |
| DMSO Stock | -80°C | Protected from light | 12+ months | For long-term storage of valuable samples |
| Aqueous Working Solution | 4°C | In appropriate buffer | 24-48 hours | Prepare fresh for each experiment |
Stability monitoring should include:
Table 4: Troubleshooting Guide for this compound Stock Solutions and Experiments
| Problem | Potential Causes | Solutions |
|---|---|---|
| Precipitation in aqueous media | Rapid dilution; excessive concentration | Perform serial dilution in DMSO first; add DMSO solution dropwise to vigorously vortexed buffer |
| Reduced biological activity | Degraded stock solution; improper storage | Prepare fresh stock solutions; minimize freeze-thaw cycles; ensure anhydrous DMSO |
| High cytotoxicity | Excessive DMSO concentration | Ensure final DMSO concentration ≤0.1% for sensitive cell lines; include DMSO controls |
| Inconsistent results between experiments | Variable stock solution concentration; moisture absorption | Standardize weighing protocols; use fresh anhydrous DMSO; aliquot stock solutions |
| Poor solubility in DMSO | Old DMSO with moisture content; insufficient sonication | Use fresh DMSO from sealed container; extend sonication time with mild heating |
These application notes provide comprehensive protocols for the preparation, characterization, and application of this compound DMSO stock solutions in antimicrobial research. The critical considerations for successful experimentation include: (1) using fresh, anhydrous DMSO for stock solution preparation; (2) employing appropriate dilution schemes to prevent precipitation in aqueous media; (3) maintaining final DMSO concentrations below cytotoxic thresholds (typically ≤0.1%); and (4) implementing proper storage conditions to maximize solution stability.
The integration of this compound into advanced delivery systems like SEDDS represents a promising strategy for enhancing its antimicrobial efficacy, particularly when combined with antibiotics like polymyxin B. The ion pairing approach described in these protocols significantly increases lipophilicity and enables incorporation into lipid-based delivery systems, resulting in substantially enhanced antimicrobial activity. [5] Researchers are encouraged to adapt these standardized protocols to their specific experimental needs while maintaining the core principles outlined herein to ensure reliable and reproducible results in this compound research.
This compound (2-hydroxynonadecane-1,2,3-tricarboxylic acid) is a naturally occurring fatty acid derived from certain fungal species that has demonstrated significant potential as an anti-biofilm agent without affecting planktonic bacterial growth. Unlike conventional antimicrobials that exert selective pressure through bactericidal or bacteriostatic effects, this compound functions through anti-virulence mechanisms specifically targeting bacterial surface colonization and biofilm development. This unique mode of action makes it particularly valuable for preventing biofilm-associated contaminations in industrial settings and medical applications where traditional disinfectants often fail against surface-adherent microbial communities [1] [2].
The significance of this compound in biofilm prevention stems from its ability to selectively inhibit biofilm formation across multiple bacterial pathogens, including Salmonella Typhimurium, Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli, while potentially enhancing the efficacy of conventional disinfectants against remaining surface-associated cells [1]. This application note provides comprehensive experimental protocols and concentration data to facilitate the implementation of this compound in research and industrial biofilm prevention strategies.
This compound inhibits biofilm formation primarily through interference with flagellar motility, a critical factor in initial surface attachment and biofilm initiation for many bacterial pathogens. Through screening of a GFP-promoter fusion library of biofilm-related genes, researchers discovered that this compound downregulates transcription of genes responsible for flagellar motility, particularly affecting the flagellar sigma factor fliA and flagellar motor protein motA [1].
The proposed mechanism involves a complex regulatory effect on the flagellar assembly cascade, where this compound reduces transcription of key structural and functional components without completely abrogating flagella synthesis. This was demonstrated through phenotypic assays showing complete abrogation of swimming motility despite intact flagellar structures [1]. The inhibition of motility subsequently prevents the transition from reversible to irreversible attachment, thereby reducing biofilm formation without imposing bactericidal pressure that could select for resistant mutants [1] [2].
Table 1: Minimum Biofilm Inhibitory Concentration (MBIC) of this compound Against Bacterial Pathogens
| Bacterial Species | Strain | MBIC50 | MBIC90 | MBIC99.9 | Planktonic MIC |
|---|---|---|---|---|---|
| Salmonella Typhimurium | SL1344 | 50-100 µM | 200-400 µM | 800 µM | >8 mM |
| Escherichia coli | TG1 | 12.5 µM | 50-100 µM | 200-400 µM | >8 mM |
| Pseudomonas aeruginosa | Not specified | 50-100 µM | 200-400 µM | 400-800 µM | >8 mM |
| Staphylococcus aureus | Not specified | 50-100 µM | 200-400 µM | 400-800 µM | >8 mM |
The concentration-dependent biofilm inhibition follows a characteristic pattern where significant prevention of biofilm formation occurs at concentrations above 100 µM, with near-complete inhibition (99.9%) achieved at 800 µM for Salmonella Typhimurium. Importantly, this compound exhibits enhanced potency against E. coli biofilms, with significant inhibition observed at concentrations as low as 12.5 µM [1]. Across all tested species, the minimum inhibitory concentration (MIC) for planktonic growth was measured at 8 mM, confirming that biofilm inhibition occurs at sub-MIC levels and is not attributable to bactericidal effects [1].
Table 2: Enhanced Antimicrobial Efficacy Against this compound-Treated Biofilms
| Pre-treatment | Challenge Antimicrobial | Concentration | Reduction in Viability | Enhancement Factor |
|---|---|---|---|---|
| None (control) | Hydrogen peroxide | 0.25% | 60-70% | 1.0× |
| This compound (100 µM) | Hydrogen peroxide | 0.25% | 85-95% | 1.5× |
| None (control) | Ciprofloxacin | 1 µM | 50-60% | 1.0× |
| This compound (100 µM) | Ciprofloxacin | 1 µM | 70-80% | 1.75× |
Biofilms developed in the presence of preventive this compound treatment demonstrate significantly enhanced susceptibility to conventional disinfectants and antibiotics. The reduced matrix production in this compound-treated biofilms potentially improves antimicrobial penetration, while the altered physiological state of the bacteria may contribute to increased susceptibility [1]. This combinatorial approach enables reduced usage concentrations of harsh disinfectants like hydrogen peroxide, which is particularly beneficial in food industry applications where residue concerns are paramount [1].
The most effective application of this compound occurs when implemented as a preventive measure against initial biofilm formation rather than targeting established biofilms. Treatment surfaces should be exposed to effective concentrations (100-400 µM) before or during initial bacterial contamination to achieve maximum efficacy [1]. This approach is particularly valuable in industrial settings where surface pretreatment can be incorporated into cleaning protocols, such as in food processing facilities where Salmonella biofilm formation poses significant contamination risks [1] [2].
The compatibility with existing protocols allows for integration of this compound into current sanitation routines without requiring complete overhaul of established procedures. The heat stability of this compound enables application in thermal processes, and its compatibility with common disinfectants permits combination treatments that enhance overall efficacy while potentially reducing required concentrations of harsher chemicals [1].
For industrial implementation, this compound can be incorporated into surface coatings or treatment solutions applied to high-risk contamination points. The broad-spectrum activity against common biofilm-forming pathogens makes it suitable for diverse applications across food processing, medical device manufacturing, and pharmaceutical production environments [1]. The non-bactericidal mode of action reduces selective pressure for resistance development, addressing a significant limitation of traditional antimicrobials [1] [2].
Experimental Workflow for this compound Biofilm Inhibition Analysis
Mechanism of this compound Action on Flagellar Motility and Biofilm Formation
This compound represents a promising anti-virulence agent for biofilm prevention through its unique mechanism of flagellar motility inhibition. The detailed protocols and concentration data provided in this application note enable researchers to implement and further investigate this compound in diverse biofilm prevention contexts. The combinatorial efficacy with conventional disinfectants and broad-spectrum activity against multiple pathogenic species position this compound as a valuable component in integrated biofilm management strategies across industrial and clinical settings. Future research directions should explore formulation optimization, delivery system development, and potential synergy with other anti-biofilm agents to enhance practical applications.
This compound (2-hydroxynonadecane-1,2,3-tricarboxylic acid) is a fatty acid naturally produced by certain fungi. Recent research has identified its potent ability to inhibit bacterial biofilm formation and flagellar motility without exerting bactericidal effects, positioning it as a promising anti-virulence compound [1]. This is particularly critical in combating pathogens like Salmonella enterica, a major cause of foodborne outbreaks, where biofilms contribute significantly to persistence and disinfection resistance [1]. By targeting motility, a key virulence factor, this compound offers a strategy to reduce bacterial pathogenicity and enhance susceptibility to conventional antimicrobials.
The primary anti-biofilm activity of this compound is achieved through the specific inhibition of bacterial swimming motility.
Research on Salmonella Typhimurium demonstrates that this compound interferes with the transcriptional regulation and function of the flagellar machinery. The diagram below illustrates the core pathway through which this compound exerts its effect.
fliA, the flagellar sigma factor responsible for expressing Class III flagellar genes [1]. Consequently, the expression of downstream genes, particularly motA (which codes for an essential flagellar motor protein), is significantly reduced.ΔmotA deletion mutant [1]. The fact that this compound does not further reduce biofilm formation in this mutant strongly suggests that inhibition of MotA is a primary mechanism of action.This section provides a standardized methodology for evaluating the efficacy of this compound in inhibiting bacterial motility.
The soft agar assay is a fundamental macroscopic technique for quantifying swimming motility [2]. Motile bacteria will migrate from the stab, creating a cloudy diffusion halo, whereas non-motile bacteria will remain confined to the stab line [3].
Materials:
Procedure:
To confirm the mechanism, the effect of this compound on flagellar gene transcription can be assessed.
Procedure:
fliA, motA, flhDC), is used [1].The table below summarizes key quantitative findings on the effects of this compound on Salmonella Typhimurium.
Table 1: Summary of this compound Effects on Salmonella Typhimurium
| Parameter | Measurement/Result | Experimental Conditions | Citation |
|---|---|---|---|
| Biofilm Inhibition (Biomass) | ~99.9% inhibition at 800 µM | Preventive treatment in Calgary biofilm device | [1] |
| Planktonic Growth (MIC) | MIC > 8 mM; No inhibition at biofilm-inhibiting concentrations | Growth in same conditions as biofilm assay | [1] |
| Effective Motility Inhibition Concentration | Complete abrogation of swimming halo at ≥ 100 µM | Soft agar swimming motility assay | [1] |
| Gene Expression Change | Significant downregulation of fliA and motA |
GFP-promoter fusion library, 100 µM this compound, 12-24h | [1] |
| Enhanced Disinfection | Significantly increased sensitivity to 0.25% H₂O₂ | Biofilms pre-treated with this compound | [1] |
The following diagram outlines the complete experimental workflow, from initial screening to mechanistic validation.
The data generated from these protocols supports several key applications in antibacterial drug development:
Agaric acid (2-hydroxynonadecane-1,2,3-tricarboxylic acid) is a fatty acid naturally produced by certain fungi. Recent research has highlighted its potential as a potent, broad-spectrum anti-biofilm agent. Its primary mechanism of action is anti-virulence, meaning it disrupts bacterial pathogenicity without exerting bactericidal pressure, thereby potentially reducing the development of resistance [1].
1. Key Research Applications
2. Chemical and Safety Profile
The following protocols are adapted from the primary research source to allow for replication and further investigation [1].
This protocol quantifies the preventive effect of this compound on biofilm formation using crystal violet staining.
Workflow Overview
Materials
Procedure
This protocol confirms the phenotypic effect of this compound on bacterial swimming motility.
Materials
Procedure
This protocol outlines the screening process to identify genes downregulated by this compound exposure.
Workflow Overview
Materials
Procedure
| Parameter | Value / Range | Context / Notes |
|---|---|---|
| Effective Concentrations | 100 - 800 µM | Biofilm inhibition; dose-dependent [1]. |
| Minimum Inhibitory Concentration (MIC) | ~8 mM | Against planktonic Salmonella; confirms non-bactericidal anti-biofilm action [1]. |
| Primary Solvent | DMSO | For stock solution preparation [1]. |
| Key Downregulated Genes | fliA, motA, flgK | Involved in flagellar regulation and motor function [1]. |
This compound represents a promising anti-virulence agent for biofilm mitigation. Its ability to disarm bacterial motility and enhance the efficacy of conventional antimicrobials offers a compelling strategy for preventing surface contamination in industrial and clinical settings. Future work should focus on elucidating its precise molecular target, optimizing its efficacy in complex polymicrobial communities, and developing formulations for potential surface coating applications.
> Important Note for Researchers: The information provided here is strictly for in vitro research purposes. This compound has documented toxic effects in animals and is not intended for human or veterinary therapeutic use [1].
Introduction Mitochondrial permeability transition is a critical event characterized by the opening of a non-specific pore in the inner mitochondrial membrane, known as the MPTP. This leads to a loss of membrane potential, osmotic swelling, and the release of pro-apoptotic factors [1]. Agaric acid (AA), a natural product isolated from fungi such as Polyporus officinalis and Polyporus igniarius, is a recognized inducer of the MPTP [2] [3] [4]. Its primary molecular target is the adenine nucleotide translocase (ANT), a key protein complex in the inner mitochondrial membrane [2] [1]. This note details the mechanism and provides a protocol for using this compound to study MPTP in vitro.
Mechanism of Action this compound functions as an ANT antagonist [3]. Its proposed mechanism involves:
The following diagram illustrates this mechanism and its consequences:
Quantitative Data Summary The following table summarizes key quantitative findings from published studies on this compound's effects.
| Parameter | Observed Effect | Experimental Context | Citations |
|---|---|---|---|
| MPTP Induction | Promotes Ca²⁺ efflux, (\Delta\Psi_m) collapse, and swelling | Rat kidney cortex mitochondria | [2] [1] |
| ANT Binding | Blocks eosin-5-maleimide (EMA) labeling of ANT | Isolated mitochondria | [2] |
| Oxidative Stress | Increases H₂O₂ production; inhibits superoxide dismutase (SOD) activity; induces lipid & DNA damage | Rat kidney cortex mitochondria | [1] |
| Inhibition Profile | Effects inhibited by ADP, Cyclosporine A (CsA), and Tamoxifen (TAM) | In vitro assays | [2] [1] |
| Solubility | ~125 mg/mL in DMSO (~300 mM) | For stock solution preparation | [4] |
Detailed Experimental Protocol
Title: In Vitro Induction of Mitochondrial Swelling Using this compound
1. Principle This protocol describes a spectrophotometric method to monitor this compound-induced mitochondrial swelling, a classical indicator of MPTP opening. The decrease in light absorbance as mitochondria swell is measured at 540 nm.
2. Reagents and Materials
3. Instrumentation
4. Procedure
The workflow is summarized below:
5. Data Analysis
Troubleshooting and Notes
References
Bacterial biofilms represent a significant challenge in both clinical and industrial settings due to their inherent tolerance to antimicrobial agents and disinfectants. Biofilm-associated infections are notoriously difficult to eradicate, with bacteria in biofilms demonstrating up to 1000-fold increased resistance to antibiotics compared to their planktonic counterparts [1]. This enhanced resistance is mediated through multiple mechanisms, including physical barrier protection by extracellular polymeric substances (EPS), metabolic heterogeneity within the biofilm community, and upregulated efflux pump activity [2] [1].
Traditional antibiotic therapies often fail to effectively penetrate and eradicate biofilm-associated bacteria, leading to persistent and recurrent infections. This limitation has driven research toward anti-virulence strategies that specifically target biofilm formation without exerting direct bactericidal pressure [3] [4]. Among these emerging approaches, early-stage biofilm intervention has demonstrated particular promise, as nascent biofilms exhibit greater susceptibility to antimicrobial agents compared to mature structures [2]. Within this context, agaric acid (2-hydroxynonadecane-1,2,3-tricarboxylic acid), a natural compound derived from fungi, has emerged as a potent anti-biofilm agent that specifically inhibits early biofilm formation through a novel mechanism of action [3] [5].
This compound exerts its anti-biofilm activity primarily through interference with bacterial motility, a critical factor in the initial stages of biofilm development. Unlike conventional antibiotics, this compound does not significantly affect planktonic bacterial growth at biofilm-inhibitory concentrations, indicating a specific anti-virulence mechanism rather than bactericidal activity [3] [5].
The anti-biofilm activity of this compound is mediated through the downregulation of flagellar motility genes. Screening of a GFP-promoter fusion library of Salmonella Typhimurium biofilm-related genes revealed that this compound specifically inhibits transcription of key flagellar assembly and function genes, including:
Notably, this compound does not abolish flagellar biosynthesis but rather impairs motor function, as evidenced by the complete abrogation of swimming motility in soft agar assays despite normal flagellar appearance under microscopy [3]. This specific targeting of functional motility rather than structural assembly represents a sophisticated approach to biofilm prevention.
This compound's impact on flagellar gene expression produces a cascade of inhibitory effects on biofilm development:
Table 1: this compound Effects on Biofilm Formation and Bacterial Physiology
| Parameter | Effect of this compound | Experimental Evidence |
|---|---|---|
| Biofilm biomass | Concentration-dependent reduction | 99.9% inhibition at 800 μM in Salmonella [3] |
| Surface colonization | Significant decrease in adherent cells | CFU reduction on glass surfaces [3] |
| Motility | Complete abrogation | Elimination of swimming halos in soft agar [3] |
| Planktonic growth | No inhibition at biofilm-effective concentrations | MIC of 8 mM vs. biofilm inhibition at 100-800 μM [3] |
| Matrix protection | Reduced matrix production | Greater inhibition of biomass vs. cell count [3] |
The transcriptional repression of flagellar genes disrupts the critical transition from reversible to irreversible adhesion during early biofilm formation [2]. Without functional motility, bacteria cannot effectively explore surfaces or establish the cell-surface interactions necessary for stable attachment and microcolony development [3].
Figure 1: Mechanism of this compound-Mediated Biofilm Inhibition. This compound downregulates key flagellar genes, impairing motor function and disrupting the initial surface adhesion necessary for early biofilm development.
Purpose: To quantify the concentration-dependent inhibitory effects of this compound on bacterial biofilm formation.
Materials:
Procedure:
Data Analysis: Calculate percentage inhibition relative to untreated controls using the formula: % Inhibition = [1 - (OD~570~ treated / OD~570~ control)] × 100 Dose-response curves can be generated to determine IC~50~ values for different bacterial strains.
Purpose: To evaluate the effect of this compound on bacterial swimming motility.
Materials:
Procedure:
Interpretation: Complete abrogation of halo formation indicates potent motility inhibition, as demonstrated with this compound at 100 μM in Salmonella Typhimurium [3].
Purpose: To evaluate whether this compound pretreatment sensitizes biofilms to conventional antimicrobials.
Materials:
Procedure:
Data Analysis: Compare log~10~ reduction in viable counts between pretreated and untreated biofilms. This compound pretreatment significantly enhances susceptibility to hydrogen peroxide in Salmonella biofilms [3].
Figure 2: Experimental Workflow for this compound Biofilm Inhibition Studies. The diagram outlines key methodological steps for evaluating this compound's anti-biofilm properties and potential combinatory effects with conventional antimicrobials.
This compound demonstrates broad-spectrum anti-biofilm activity against clinically relevant pathogens:
Table 2: Spectrum of this compound Biofilm Inhibition Across Bacterial Species
| Bacterial Species | Effective Concentration Range | Inhibition Level | Key Observations |
|---|---|---|---|
| Salmonella Typhimurium | 100-800 μM | Up to 99.9% | Motility-dependent inhibition [3] |
| Escherichia coli | ≥12.5 μM | Significant inhibition | Enhanced sensitivity compared to Salmonella [3] |
| Pseudomonas aeruginosa | 100-800 μM | Significant inhibition | Broad-spectrum activity confirmation [3] |
| Staphylococcus aureus | 100-800 μM | Significant inhibition | Broad-spectrum activity confirmation [3] |
The biofilm-sensitiveing effect of this compound presents promising opportunities for combination therapy:
For practical application, several formulation strategies should be considered:
This compound represents a promising anti-virulence agent with specific activity against early-stage biofilm formation across multiple bacterial pathogens. Its unique mechanism of motility inhibition without bactericidal pressure offers a strategic advantage for preventive approaches in clinical and industrial settings. The documented broad-spectrum activity and biofilm-sensitiveing effects position this compound as a valuable candidate for combination therapies aimed at overcoming biofilm-mediated treatment failures. Further research into formulation optimization and in vivo efficacy will strengthen its translational potential.
The following table summarizes key strategies you can employ to overcome solubility challenges.
| Strategy | Key Mechanism | Example Application | Key Findings |
|---|---|---|---|
| Cosolvency [2] | Reduces aqueous medium polarity, improves lipophilicity | DMSO/Water and EtOH/Water mixtures for trans-Anethole & Caffeic Acid | Exponential solubility increase with solvent percentage; effect is solute-dependent [2]. |
| Cyclodextrin Complexation [2] | Hydrophobic cavity forms inclusion complexes with guest molecules | α- and β-Cyclodextrins with organic solvents (DMSO/EtOH) | Enables reduction of organic solvent; β-CD generally showed higher complexation efficiency [2]. |
| Amorphous Solid Dispersions (ASD) [3] | Drug amorphously embedded in polymer, generates supersaturation | ARCC-4 (a PROTAC) in HPMCAS or Eudragit L 100-55 | Achieved pronounced supersaturation without precipitation; superior to liquisolid formulations for this case [3]. |
| Particle Size Reduction (Nanoparticles) [4] | Increases surface area to enhance dissolution rate | Curcumin in polymeric nanoparticles via ultrasonication | Particle size and drug-polymer interactions, modulated by ultrasonication, critical for dissolution enhancement [4]. |
When using solvents in biological systems, it is critical to know their toxicity thresholds. Research on human spermatozoa provides a reference for the maximum recommended concentrations of DMSO and Ethanol to avoid significant impact on biological parameters.
| Solvent | Total Motility | Progressive Motility | Vitality | Capacitation | Acrosome Integrity |
|---|---|---|---|---|---|
| Ethanol (EtOH) | 0.9% | 0.7% | >2% | 0.3% | >2% |
| DMSO | 1.5% | 1.1% | >2% | 0.3% | >2% |
Table based on concentrations causing a 5% decline in sperm parameters after 4-hour incubation [1].
This miniaturized assay helps identify polymers that can generate and stabilize a supersaturated solution of your compound, a key principle behind ASDs [3].
Materials: Your compound, suitable polymers (e.g., HPMCAS, Eudragit L 100-55, Copovidone), DMSO, 0.05 M Phosphate Buffer (pH 6.8), HPLC system [3].
Procedure:
This method determines the solubility enhancement and binding efficiency of cyclodextrins for your compound, both in pure water and in water-solvent mixtures [2].
Materials: Your compound, α- and β-Cyclodextrin, solvents (DMSO, EtOH), deionized water, UV-Vis spectrophotometer or HPLC [2].
Procedure:
The table below summarizes the key storage conditions for agaric acid as specified by a chemical supplier [1].
| Aspect | Specification |
|---|---|
| Physical Form | Solid [1] |
| Recommended Storage | 4°C, protect from light [1] |
| Solvent for Stock Solution | DMSO [1] |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month (protect from light) [1] |
| Handling Instructions | Use newly opened DMSO to prepare solutions, as hygroscopic DMSO can impact solubility [1] |
Q1: Why is it critical to protect this compound from light during storage? Light can act as an energy source that drives chemical degradation. The instruction to "protect from light" is a standard precaution for many light-sensitive chemical and biological compounds to maintain their stability and potency over time [1].
Q2: How should I prepare and store a stock solution of this compound? Follow this recommended protocol [1]:
Q3: The solid this compound is stored at 4°C. Can I store my stock solution at the same temperature? No. While the solid is stable at 4°C, a dissolved solution in DMSO is much more susceptible to degradation and requires storage at much lower temperatures (-20°C or -80°C) for long-term stability [1].
Scenario: Precipitate in stock solution. If you see precipitate after thawing a stock solution, warm it gently and sonicate to re-dissolve the compound. Before use, ensure the solution is clear and at room temperature.
Scenario: Loss of biological activity. If your experiments show a loss of expected activity, the most likely cause is degradation of the compound. Verify that you have followed the storage guidelines: protected from light, used fresh DMSO for preparation, stored stock solutions at -80°C or -20°C, and avoided using stock solutions that have undergone multiple freeze-thaw cycles or have been stored beyond the recommended duration [1].
Understanding the biological roles of this compound can help in designing your experiments. Here is a summary of its key mechanisms:
The diagram above shows that this compound is a multi-target agent [1] [2]:
| Parameter | Details from Literature | Considerations for Optimization |
|---|
| Effective Concentration Range | • Salmonella Typhimurium: >100 µM; 99.9% inhibition at 800 µM. • E. coli TG1: Significant inhibition at 12.5 µM. • Pseudomonas aeruginosa & Staphylococcus aureus: Also inhibited, but specific MIC not provided. [1] | Different bacterial species show varying sensitivity. A broad range (e.g., 12.5 µM to 800 µM) should be tested for new applications. | | Solvent & Stock Solution | • Solvent: Ethanol is commonly used for mushroom extract preparation. [2] • Stock Concentration: 50-100 mM in ethanol is a practical starting point. [1] | Ensure the final solvent concentration in the assay (e.g., 1% v/v) does not affect bacterial growth or biofilm formation. | | Critical Experimental Factor | • Preventive Application: this compound must be added during biofilm formation; it does not eradicate mature biofilms. [1] | The compound inhibits initial attachment. Timing of addition is critical for success. | | Mechanism of Action | • Motility Inhibition: Downregulates flagellar motor gene motA and sigma factor fliA. • Phenotype: Completely abrogates swimming motility. [1] | Confirm target engagement by checking for reduced motility in your test strain. | | Bacterial Growth Phase | • Use static serial passages to promote expression of adhesion structures like type 1 pili. [3] | Bacteria prepared for robust biofilm formation may respond more consistently to treatment. | | Biofilm Quantification Method | • Crystal Violet Staining: Measures total attached biomass (cells + matrix). • CFU Counting: Quantifies the number of viable adhered cells. [1] [3] | Crystal violet often shows a stronger inhibitory effect with this compound, suggesting it heavily targets the matrix. Using both methods provides a complete picture. |
Here is a detailed workflow for conducting a biofilm inhibition assay, incorporating best practices from the literature.
ΔmotA mutant, which should show similarly reduced biofilm formation that is not further inhibited by this compound. [1]This is a common issue. Please check the following:
Yes, this is expected and confirms the reported mechanism. this compound has a stronger inhibitory effect on the biofilm matrix (measured by crystal violet) than on the initial attachment of cells (measured by CFU). This phenotype is consistent with its role in inhibiting motility rather than being a biocide. [1]
No. The available research clearly indicates that this compound is a preventive agent. It works by stopping planktonic cells from attaching and initiating biofilm formation. It does not effectively disperse or kill cells in a mature biofilm. [1] For eradicating existing biofilms, you would need a different strategy, such as using matrix-degrading enzymes (e.g., DNase, dispersin B) in combination with antibiotics. [4] [5]
This table summarizes how different solvents and techniques perform in extracting organic acids and related bioactive compounds, providing a basis for selecting your extraction system.
| Solvent / Technique | Target Compound / Source | Extraction Efficiency / Yield | Key Findings |
|---|---|---|---|
| 2-Methyltetrahydrofuran | Aromatic acids (e.g., p-hydroxybenzoic, vanillic) from lignin [1] | ~98-99% for HBAC & VANAC [1] | High extraction efficiency, but has a drawback of high mutual solubility (dissolves in water phase) [1]. |
| Geraniol (Terpenoid) | Aromatic acids (e.g., p-hydroxybenzoic, vanillic) from lignin [1] | >97% for HBAC & VANAC; 96.57% for SYRAC [1] | Achieved nearly complete recovery of some acids and high recovery of syringic acid [1]. |
| Hydrophobic Deep Eutectic Solvent (HDES) | Syringic acid from lignin [1] | 87.15% recovery [1] | Highest recovery for syringic acid; however, may face hydrolysis or form a third phase when contacted with NaOH [1]. |
| 80% Acetone (v/v in water) | Phenolic compounds from deseeded Opuntia stricta fruit [2] | Highest TPC & TFC [2] | Outperformed 80% methanol and 80% ethanol in extracting phenolics and flavonoids, and showed the highest antioxidant activity [2]. |
| 75% Methanol (v/v in water) | Isoxazole derivatives (Ibotenic acid, Muscimol) from Fly Agaric [3] | Described as a "universal and most common extractant" [3] | Recommended for liquid-liquid or solid-phase extraction of water-soluble target compounds from biological fluids or mushroom fruiting bodies [3]. |
| Accelerated Solvent Extraction (ASE) | Polysaccharides from Chestnut Mushroom [4] | 19.77% yield (in 6.5 min) [4] | A high-pressure, high-temperature technique that was significantly faster and yielded more than reflux or ultrasound methods [4]. |
Here are solutions to frequently encountered problems in solvent extraction processes.
Low efficiency can stem from incorrect solvent choice, suboptimal technique, or incomplete cell disruption.
This occurs when the target compound does not transfer effectively from the solvent phase into the separate purification phase.
The choice involves balancing efficiency, cost, and compound stability. The following workflow can help you make a strategic decision.
For reliable results, follow these standardized protocols adapted from recent research.
This method is efficient and preserves heat-sensitive compounds [5].
This technique uses rapid volumetric heating for high efficiency and short extraction times [5].
| Parameter / Challenge | Key Information | Troubleshooting Strategy |
|---|---|---|
| Working Concentration | Induces mPTP at 2.5-20 μM; effective at 3 μM for Ca²⁺ flux, ΔΨ collapse, swelling [1] [2]. | Start with 3-5 μM; titrate while monitoring effects. High concentrations (>20 μM) increase non-specific damage [1] [2]. |
| Calcium Dependence | Pore opening and ΔΨ collapse require matrix Ca²⁺ [1]. | Pre-load mitochondria with a controlled, sub-saturating Ca²⁺ pulse (e.g., 50-100 nmol/mg protein) before Ag Ac addition. |
| Temperature & Fluidicity | Ca²⁺ release rate increases with temperature (10°C to 35°C); effect restrained by fluidity-decreasing 6-ketocholestanol [2]. | Standardize incubation temperature (e.g., 25°C or 37°C). Consider membrane fluidity modifiers for controls (e.g., 6-ketocholestanol). |
| Oxidative Stress | Ag Ac increases H₂O₂ production, inhibits SOD activity, promotes lipid peroxidation [1]. | Include antioxidant controls (e.g., 20 μM Tamoxifen) to distinguish primary mPTP effects from secondary oxidative damage [1]. |
| Non-specific Pore Opening | Switches ANT to non-specific pore; releases Ca²⁺, collapses ΔΨ, causes swelling [1] [2]. | Validate with mPTP inhibitors (e.g., Cyclosporin A). Use ANT ligands (e.g., ADP, Carboxyatractyloside) as controls [1] [2]. |
| Cellular Toxicity | High doses (5-15 g in humans) cause vomiting; depresses nervous/respiratory systems in animals [3]. | Use lowest effective concentration; confirm cell viability simultaneously in cell-based assays. |
This compound is a known inhibitor of the Adenine Nucleotide Translocase (ANT) [4]. It interacts with ANT, promoting its switch from a specific transporter to a non-specific pore, a core component of the Mitochondrial Permeability Transition Pore (mPTP) [2]. This interaction is highly dependent on membrane fluidity and can lead to a cascade of disruptive events.
The following diagram illustrates the core mechanism of this compound-induced mPTP opening and the consequent cascade of mitochondrial events, which are often the source of non-specific effects in assays.
To confirm that your observed effects are due to specific ANT-mediated mPTP opening and to control for non-specific damage, integrate these validation assays into your workflow.
For consistent results, a robust and standardized protocol for mitochondrial preparation and analysis is crucial. The following workflow outlines the key steps.
The table below summarizes key data for preparing this compound working solutions based on supplier information [1].
| Parameter | Specification / Value |
|---|---|
| Molecular Weight | 416.55 g/mol [1] |
| CAS Number | 666-99-9 [1] |
| Purity | ≥ 99.45% [1] |
| Recommended Solvent | DMSO [1] |
| Stock Concentration | 10 mM (prepared in DMSO) [1] |
| Solubility in DMSO | 125 mg/mL (300.08 mM) [1] |
| Storage Conditions | -80°C for 6 months; -20°C for 1 month (protect from light) [1] |
This compound is known to chelate divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), which is a primary mechanism for its antimicrobial effects and can lead to precipitation in your solutions [2].
Below is a general workflow for preparing an this compound working solution for cell culture experiments, based on the referenced handling instructions [1]. This diagram illustrates the key steps and decision points to help you visualize the process and identify where issues might occur.
Cytotoxicity tests determine if a product or compound has toxic effects on living cells by assessing cell death through various methods, including measuring cell number/growth or membrane permeability [1]. The table below summarizes common assays to help select the appropriate method.
| Assay Name | Primary Measurement | Principle / Key Feature | Advantages | Disadvantages / Interferences |
|---|---|---|---|---|
| Dye Exclusion (e.g., Trypan Blue) [2] | Membrane integrity | Live cells exclude the dye; dead cells with compromised membranes take it up. | Simple, rapid, low cost. | Difficult for large sample numbers; cannot detect cells losing function but still alive [2]. |
| MTT Assay [2] | Mitochondrial activity | Reduction of MTT to a purple formazan product by mitochondrial enzymes. | Widely used, colorimetric. | Formazan is insoluble, requiring a solubilization step; background interference can cause overestimation [2]. |
| XTT Assay [2] | Mitochondrial activity | Reduction of XTT to a water-soluble orange formazan product. | No solubilization step required, simple procedure. | May require longer incubation times. |
| Lactate Dehydrogenase (LDH) Assay [1] | Membrane integrity | Measures LDH enzyme released from damaged cells into the supernatant. | Easy to perform, can be used with adherent or suspended cells. | Measures membrane damage, not necessarily final cell death; result affected by cell number [1]. |
| Neutral Red Uptake (NRU) Assay [1] | Lysosomal activity & viability | Viable cells take up and retain the Neutral Red dye in their lysosomes. | More sensitive than other cytotoxicity tests. | Increased lysosomal activity does not always reflect decreased cell viability [1]. |
| Calcein AM / Ethidium Homodimer-1 (LIVE/DEAD) [3] | Esterase activity & membrane integrity | Live cells (green; calcein AM), dead cells (red; ethidium homodimer-1). | Two-color, dual-parameter, permits easy visualization. | Does not survive cell fixation or permeabilization [3]. |
Here are solutions for frequent issues encountered during cytotoxicity testing.
1. Problem: High Background or False Positives/Negatives
2. Problem: Inconsistent Results Between Different Assays
3. Problem: Low Sensitivity or Failure to Detect Known Cytotoxicity
The following diagram outlines a standard workflow for conducting and interpreting a cytotoxicity study.
A positive cytotoxicity result requires careful investigation to determine its biological relevance. The following decision tree provides a logical path for this process.
While a dedicated method for agaric acid is not available, the general principles for extracting organic acids using Strong Anion Exchange (SAX) sorbents are well-established [1]. The workflow below synthesizes these general steps, and you should optimize each stage for your specific sample matrix.
Workflow Steps:
The table below outlines common issues in anion exchange processes and their potential solutions, which can be applied to your method development [3].
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Recovery | Sample pH too low (analyte not ionized); elution solvent too weak | Ensure loading pH is 1-2 units above analyte pKa; use a stronger eluent (e.g., higher ionic strength, lower pH) |
| High Background/Impurities | Incomplete washing; sample matrix too complex | Optimize wash step with a stronger solvent (e.g., 5-20% methanol in water); improve sample pre-treatment/cleanup |
| Channeling/Inconsistent Flow | Resin bed dried out; air bubbles in column; clogged frit | Do not let sorbent bed run dry; ensure proper priming and degassing; centrifuge or filter sample to remove particulates |
| Loss of Sorbent Performance | Resin fouling by proteins, lipids, or humics | Use pre-filters or perform protein precipitation; clean sorbent with strong solvents according to manufacturer's instructions |
Based on general organic acid analysis, here are the critical parameters you need to experimentally determine for this compound [1]:
The search results emphasized that for quantitative analysis, especially in complex matrices, proper method validation is essential [1]. Once you have a candidate method, you should establish:
Understanding the fundamental properties of this compound is the first step in planning your experiments.
| Property | Specification |
|---|---|
| CAS Number | 666-99-9 [1] |
| Molecular Formula | C₂₂H₄₀O₇ [1] [2] |
| Molecular Weight | 416.55 g/mol [1] [2] |
| Primary Solvent | DMSO (300.08 mM / 125 mg/mL) [2] |
| Other Solvents | Water (low solubility), Organic solvents (more soluble) [1] |
| Storage | 4°C, protect from light [2] |
Based on its chemical nature, here is a practical guide for using this compound in various solvent systems.
| Solvent/Buffer System | Compatibility & Suggested Use | Key Considerations & Protocols |
|---|---|---|
| Organic Solvents | Recommended | Good solubility in organic solvents [1]. Pre-dissolve in DMSO before adding to aqueous buffers. |
| Aqueous Buffers | Conditionally Compatible | Likely low direct solubility [1]. Prepare a stock solution in DMSO first, then dilute into the aqueous buffer. |
| HPLC Mobile Phases | Compatible with specific buffers | Use volatile buffers for LC-MS (ammonium acetate/formate) [3]. Ensure final DMSO concentration is compatible with the HPLC system. |
| Reducing Environments | Likely Compatible | This compound induces mitochondrial permeability transition, which can be affected by the redox state [2]. Verify assay functionality. |
This standard protocol can be adapted for most assay buffers.
Preparation of Stock Solution
Preparation of Working Solution
Controls
Here are solutions to common problems you might encounter.
Problem: Precipitation in aqueous buffer.
Problem: Inconsistent activity or results in biological assays.
Problem: High background or interference in spectroscopic assays.
The diagram below outlines a logical workflow for testing this compound in a new buffer system.
Q1: What is the highest concentration of this compound I can achieve in a standard PBS buffer? It is difficult to give a universal value, as solubility depends on factors like buffer ionic strength, pH, and final DMSO concentration. It is best to perform a solubility curve by serially diluting your DMSO stock into PBS and observing the point of precipitation.
Q2: Can I use this compound in cell culture experiments? Yes. The standard protocol is to prepare a DMSO stock and then dilute it directly into the cell culture medium. The final DMSO concentration should typically be kept below 0.1-0.5% to avoid cytotoxicity. Always include a vehicle control with the same DMSO concentration.
Q3: The search results mention this compound inhibits bacterial biofilm formation. What solvent should I use for microbiology assays? The same principles apply. DMSO is the solvent of choice. Prepare a concentrated stock in DMSO and then dilute it into the bacterial growth medium (e.g., LB, Mueller-Hinton broth). Ensure the final DMSO concentration does not inhibit the growth of your bacterial strain.
The table below summarizes the core bioactivity and known handling information for agaric acid.
| Property | Description / Value | Relevant Context |
|---|---|---|
| Primary Bioactivity | Biofilm inhibitor (preventive) | Does not affect planktonic growth; targets early adhesion [1]. |
| Effective Concentration | >100 μM (significant inhibition); 99.9% inhibition at 800 μM [1]. | Tested on Salmonella Typhimurium. |
| MIC (Bactericidal) | 8 mM [1]. | Confirms biofilm inhibition is not due to killing planktonic cells. |
| Proposed Mechanism | Downregulates flagellar motility genes (e.g., fliA, motA), abrogating swimming motility [1]. | Motility is crucial for initial surface attachment. |
| Spectrum of Activity | Also inhibits biofilm formation in Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus [1]. | E. coli TG1 was more sensitive, showing inhibition at 12.5 μM [1]. |
| Recommended Storage | -20°C [1]. | From manufacturer's instructions cited in a 2020 research article [1]. |
Here are detailed methodologies for key experiments cited in the literature, which you can adapt for stability testing.
This crystal violet-based assay measures total attached biomass [1].
Inoculate & Grow Biofilm:
Stain with Crystal Violet:
Destain and Measure:
This assay confirms the phenotypic effect of this compound on flagellar-driven motility [1].
Prepare Soft Agar Plates:
Inoculate and Incubate:
Analyze Results:
Q1: At what concentration does this compound effectively inhibit Salmonella biofilm, and is this effect bactericidal? A: this compound significantly prevents Salmonella biofilm formation at concentrations above 100 μM, with up to 99.9% inhibition achieved at 800 μM. This effect is not bactericidal, as planktonic growth is not inhibited at these concentrations. The minimal inhibitory concentration (MIC) is much higher, at 8 mM [1].
Q2: What is the proposed mechanism of action for this compound's biofilm inhibition? A: The primary mechanism involves the inhibition of flagellar motility. A promoter fusion library screen revealed that this compound downregulates key flagellar genes, including the sigma factor fliA and the motor protein gene motA. This leads to a complete loss of swimming motility, which is essential for the initial surface attachment of bacteria during biofilm formation [1].
Q3: How should I store my this compound reagent? A: Based on the manufacturer's instructions cited in a primary research article, this compound should be stored at -20°C [1]. For long-term storage, consider aliquoting the stock solution to avoid repeated freeze-thaw cycles.
Since a dedicated shelf-life study for this compound is not available, you can design one by applying established stability study principles [2] and methodologies used for other bioactive compounds [3] [4].
The diagram below outlines a systematic workflow for conducting a stability study on this compound.
Key Parameters to Test in Your Stability Study:
| Compound / Agent | Target Organism(s) | Reported Efficacy (Concentration) | Key Mechanism of Action | Citation |
|---|---|---|---|---|
| Agartic Acid | Salmonella Typhimurium, E. coli, P. aeruginosa, S. aureus | >99% biofilm inhibition (800 µM); significant reduction from 100 µM [1] | Inhibits flagellar motility; downregulates motA and other flagellar genes; anti-virulence strategy without growth inhibition [1] | |
| Telithromycin | Staphylococcus aureus (UAMS-1, LAC) | Significant inhibition at 0.12 µM; comparable to sarA mutant at 0.49 µM [2] | Not fully specified in the context of biofilm inhibition; likely related to its protein synthesis inhibition [2] | |
| Celastrol | Staphylococcus aureus (ATCC 6538) | Significant inhibition at 3.91 µM; comparable to sarA mutant at 7.82 µM [2] | Not specified in the provided context [2] | |
| Aloe-emodin | Staphylococcus aureus (ATCC 29213) | Significant inhibition at 3.91 µM; comparable to sarA mutant at ≥62.5 µM [2] | Not specified in the provided context [2] | |
| Dispersin B | Broad-spectrum (Gram-positive & Gram-negative pathogens) | Inhibits formation, detaches established biofilms, increases susceptibility to antimicrobials [3] | Glycoside hydrolase; degrades poly-N-acetylglucosamine (PNAG) in the biofilm matrix [3] | |
| Cellulase | Pseudomonas aeruginosa | Concentration-dependent reduction in biomass and CFU; enhanced efficacy at pH 5 [3] | Degrades exopolysaccharides (EPS) of the biofilm matrix [3] | |
| Hamamelitannin (QS Inhibitor) | Staphylococcus aureus | In combination with antibiotics, led to ≥90% biofilm eradication [4] | Quorum Sensing Inhibitor (QSI); potentiates antibiotic efficacy [4] |
For reproducibility, here are the core methodologies used in the cited studies.
1. Agaric Acid Biofilm Inhibition Assay [1]
2. Standardized S. aureus Biofilm Inhibitor Comparison [2]
3. Enzymatic Biofilm Disruption (e.g., Cellulase) [3]
The following diagram synthesizes the primary mechanisms by which the discussed inhibitors target biofilm formation, highlighting this compound's unique position.
This compound, identified as a promising anti-virulence compound, demonstrates a potent ability to prevent biofilm formation in several key pathogens without inhibiting planktonic growth. The table below summarizes its efficacy and primary mechanism as reported in recent literature.
| Parameter | Details and Quantitative Data |
|---|---|
| Effective Concentrations | >100 μM (significant inhibition); 800 μM (99.9% inhibition) [1] |
| Spectrum of Activity | • Salmonella Typhimurium: Primary subject of study, 99.9% biofilm inhibition at 800 μM [1] • Escherichia coli: More sensitive than Salmonella; significant inhibition at 12.5 μM [1] • Pseudomonas aeruginosa: Biofilm formation reduced [1] • Staphylococcus aureus: Biofilm formation reduced [1] | | Primary Mechanism of Action | Inhibition of flagellar motility via downregulation of key genes (e.g., fliA, motA), preventing initial surface attachment. Not bactericidal (MIC = 8 mM) [1] | | Key Mechanistic Evidence | • Promoter Fusion Library Screening: Downregulation of fliA (flagellar sigma factor) and motA (motor protein) [1] • Motility Assay: Complete abrogation of swimming motility in soft agar [1] • Genetic Support: ΔmotA mutant showed biofilm inhibition similar to this compound treatment, and this compound did not further reduce biofilm in this mutant [1] |
This mechanism can be visualized in the following pathway diagram:
The primary practical value of this compound lies in its ability to render residual surface-attached cells more susceptible to common antimicrobial agents. The experimental data supporting this is summarized below.
| Disinfectant/Antibiotic | Experimental Findings | Experimental Model & Protocol |
|---|
| Hydrogen Peroxide (H₂O₂) | Biofilms pre-treated with this compound showed significantly increased susceptibility to 0.25% H₂O₂ [1]. | • Biofilm Growth: 48-hour biofilm formed in presence/absence of this compound [1]. • Treatment: Biofilms exposed to 0.25% H₂O₂ [1]. • Analysis: Viable cell counts post-treatment to assess killing efficacy [1]. | | Ciprofloxacin | A further increase in effect was observed with 1 μM ciprofloxacin, though it was not statistically significant in the study [1]. | • Biofilm Growth: 48-hour biofilm formed in presence/absence of this compound [1]. • Treatment: Biofilms exposed to 1 μM ciprofloxacin [1]. • Analysis: Viable cell counts post-treatment [1]. |
To validate and compare these findings, researchers can employ several standard laboratory methods. The table below details key protocols relevant to assessing anti-biofilm and disinfectant efficacy.
| Method | Primary Application | Detailed Protocol Summary |
|---|
| Crystal Violet (CV) Staining | Quantifying total adhered biofilm biomass [1] [2]. | 1. Grow biofilm in microtiter plate [1]. 2. Remove planktonic cells, rinse [1]. 3. Stain with 0.1% CV for 20 min [2]. 4. Rinse, solubilize in 33% acetic acid [2]. 5. Measure OD₅₇₀ [1]. Data is often normalized to growth (OD₆₃₀) as Specific Biofilm Formation (SBF) [2]. | | Minimum Inhibitory/Bactericidal Concentration (MIC/MBC) | Determining the lowest concentration of an agent that kills planktonic (MIC) [1] or biofilm (MBC) cells [3]. | Planktonic MIC [1] [2]: Use microbroth dilution in 96-well plates; MIC is the lowest concentration with no visible growth after 24h. Planktonic MBC [3]: Transfer liquid from MIC wells showing no growth to fresh medium; MBC is the lowest concentration yielding no growth after incubation. | | Biofilm Eradication Concentration (BEC) | Determining the minimum concentration needed to eradicate a mature biofilm [3]. | 1. Form a mature biofilm (e.g., 6 days) [3]. 2. Expose to biocide dilution series. 3. Assess viability (e.g., ATP measurement, CFU counts). BEC is the lowest concentration achieving a pre-defined log reduction (e.g., 99.9%) [3]. | | Swimming Motility Assay | Phenotypically confirming the effect of agents on flagella-mediated motility [1]. | 1. Inoculate bacteria in the center of a soft agar plate (0.3% agar) [1]. 2. Incubate. Motile cells will migrate, forming a diffuse "halo." 3. Measure the diameter of migration; inhibition is seen as a absent or reduced halo [1]. |
Placing this compound within the broader research landscape can help identify its unique advantages and potential applications.
The table below summarizes the key experimental findings on this compound, all derived from studies on rat renal cortical mitochondria [1] [2].
| Effect / Parameter Measured | Observed Change | Reported Concentration |
|---|---|---|
| Calcium Ion (Ca²⁺) Release | Promoted efflux of accumulated Ca²⁺ | 2.5 - 20 μM [2] |
| Transmembrane Potential (ΔΨm) | Collapse | 2.5 - 20 μM [2] |
| Mitochondrial Swelling | Induced | 2.5 - 20 μM [2] |
| Adenine Nucleotide Translocase (ANT) | Inhibited; blocked binding of eosin-5-maleimide to ANT | Not specified (in binding assay) [1] |
| Citrate Transport | Inhibited | Not specified [2] |
The mechanistic data summarized above were obtained using isolated mitochondria through the following general methodology [1] [2]:
The following diagram illustrates the documented molecular mechanism of this compound, integrating the findings from the studies on rat kidney mitochondria [1] [2].
The major gap in current research is the lack of comparative studies across different cell lines. Future work should focus on:
Experimental Context and Key Findings:
For researchers seeking to replicate or understand the experimental details, here is a summary of the core protocols implied or used in the study [1].
| Experimental Aspect | Protocol Description |
|---|
| Biofilm Quantification | Method: Crystal Violet (CV) Staining in a Calgary biofilm device or microtiter plates [1] [2]. Procedure: Grow biofilms, rinse off non-adherent cells, stain with CV, solubilize stain with ethanol or acetic acid, and measure optical density (OD) [2]. | | Motility Assay | Method: Soft Agar Swimming Assay [1]. Procedure: Inoculate bacteria in the center of a semi-solid agar plate. Motile cells migrate outward, forming a halo. The diameter of the halo is measured after incubation. | | Genetic Analysis | Method: Use of a defined motA deletion mutant. The mutant's non-motile phenotype was confirmed via the soft agar assay, and its biofilm-forming capability was compared to the wild-type strain [1]. |
The data suggests that this compound functions as an anti-virulence agent by inhibiting motility without killing the bacteria [1]. This is a distinct strategy from traditional biocides. The finding that this compound has broad-spectrum biofilm-inhibitory activity against other pathogens like Pseudomonas aeruginosa and Staphylococcus aureus [1] makes the MotA pathway and similar motility targets attractive for developing novel anti-biofilm strategies.
The general concept of synergistic disinfection between hydrogen peroxide and acids is well-supported in scientific literature. The table below summarizes key findings from the search results.
| Acid Type | Combination Partner | Observed Synergistic Effect | Key Findings / Application Context |
|---|---|---|---|
| Formic Acid [1] [2] | Hydrogen Peroxide | Synergistic against all six bacterial strains tested; effect persisted in the presence of organic interfering substances. | Promising broad-spectrum disinfectant for the food industry. |
| Acetic Acid [3] | Hydrogen Peroxide & Peracetic Acid | Superior disinfection (AAHPA formulation). The combination showed significantly higher log reduction against A. niger, E. coli, and S. aureus on various surfaces. | Formulation effective for surface disinfection in healthcare and industry. |
| Seventeen Mineral & Organic Acids [1] [2] | Hydrogen Peroxide | Thirty-two synergistic combinations were identified in distilled water; twenty-five remained synergistic with interfering substances. | Rapid screening method revealed high potential for multiple acid-peroxide combinations. |
| Iodine [4] | Hydrogen Peroxide | Synergistic or additive effects against all 19 prokaryotic and eukaryotic species tested. The mixture was cidal for some species where individual components were static. | Enhanced antimicrobial efficacy for disinfection and antisepsis. |
To objectively compare your product's performance, you can adopt and adapt the following well-established methodologies from the search results. These protocols are standard for evaluating combined antimicrobial effects.
This microdilution technique is ideal for high-throughput screening of multiple concentration combinations [1] [2].
This method assesses the bactericidal (killing) activity of the combination over time [4].
For your publication, you can present the data clearly with the following elements:
Agaric acid specifically disrupts the early stage of biofilm formation by interfering with bacterial motility. The following diagram illustrates this targeted mechanism.
Agari c acid functions as an anti-virulence compound [1] [2]. It does not kill bacteria but makes them less pathogenic by disabling their ability to form structured communities, offering a potential strategy to reduce selective pressure for outright resistance.
The quantitative efficacy of this compound against various bacterial species is summarized in the table below.
| Bacterial Species | Biofilm Inhibition Reported | Key Metric / Assay | Notes |
|---|---|---|---|
| Salmonella Typhimurium | Yes [1] [2] | Significant reduction in biofilm biomass [1]. | Primary model organism; motility completely abrogated [1] [2]. |
| Pseudomonas aeruginosa | Yes [1] [2] | Reduction in biofilm formation [1]. | Confirmed in multi-species testing [1]. |
| Staphylococcus aureus | Yes [1] [2] | Reduction in biofilm formation [1]. | Confirmed in multi-species testing [1]. |
| Escherichia coli | Yes [1] [2] | Reduction in biofilm formation [1]. | Confirmed in multi-species testing [1]. |
The primary evidence for this compound's effects comes from a standard workflow involving preventative treatment and phenotypic analysis.
Key methodological details for the assays in the workflow include:
This compound presents a compelling profile for several reasons:
For further research, you might find it useful to compare this compound with other anti-biofilm strategies, such as the EPS-inhibition approach discussed in [4] or the quorum-sensing inhibition mentioned in [3].